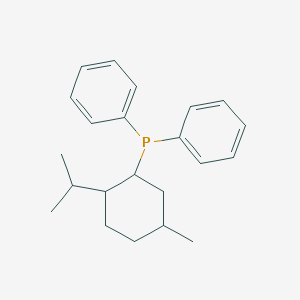

(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane

Description

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYDOEXXFGNVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Alkylation of Diphenylphosphine Chloride

A common approach involves reacting diphenylphosphine chloride (Ph₂PCl) with a Grignard reagent derived from a chiral cyclohexanol precursor. This method allows direct alkylation to install the cyclohexyl group while controlling stereochemistry.

Reaction Steps :

- Grignard Reagent Formation : A chiral cyclohexanol (e.g., (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol) is deprotonated using a strong base (e.g., LDA or BuLi) to form a carbanion.

- Alkylation : The carbanion reacts with diphenylphosphine chloride to form the tertiary phosphine.

- Workup : The reaction mixture is quenched with water, extracted, and purified via chromatography.

Example Reaction :

$$

\text{Ph}_2\text{PCl} + \text{Cyclohexyl-Mg-Br} \xrightarrow{\text{LDA, THF}} \text{(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane}

$$

Challenges :

- Steric hindrance from bulky substituents may reduce reaction efficiency.

- Enantiopurity depends on the starting cyclohexanol’s configuration.

Resolution via Phosphine Oxide Intermediates

This method leverages the resolution of racemic phosphine oxides, followed by reduction to the desired phosphine. This approach bypasses the need for enantiopure starting materials.

Reaction Steps :

- Oxidation : The tertiary phosphine is oxidized to its corresponding phosphine oxide using agents like H₂O₂ or O₂.

- Resolution : The racemic oxide is resolved using chiral acids (e.g., tartaric acid or camphorsulfonic acid).

- Reduction : The resolved oxide is reduced back to the phosphine using LiAlH₄ or other reducing agents.

Example Protocol :

- Oxidation :

$$

\text{Ph}2\text{P-R} + \text{H}2\text{O}2 \rightarrow \text{Ph}2\text{P(O)-R}

$$ - Resolution :

Racemic oxide + chiral acid → diastereomeric salts. - Reduction :

$$

\text{Ph}2\text{P(O)-R} + \text{LiAlH}4 \rightarrow \text{Ph}_2\text{P-R}

$$

Advantages :

- Higher enantiopurity achievable through dynamic resolution.

- Cost-effective compared to using chiral starting materials.

Stereoselective Synthesis Using Chiral Auxiliaries

Chiral auxiliaries (e.g., menthol or camphor derivatives) enable stereochemical control during alkylation. This method is particularly effective for synthesizing complex cyclic phosphines.

Example Reaction :

- Chiral Auxiliary Attachment : A chiral auxiliary (e.g., menthol) is introduced to the cyclohexane ring via esterification or etherification.

- Alkylation : The auxiliary directs the stereochemistry during reaction with diphenylphosphine chloride.

- Auxiliary Removal : The auxiliary is cleaved post-reaction to yield the target phosphine.

Case Study :

In the synthesis of DIPAMP (a related phosphine ligand), menthol is used as a chiral auxiliary to install the anisyl group stereoselectively.

Reaction Conditions and Yields

Challenges and Considerations

- Stereochemical Control : Achieving high enantiopurity requires precise control of reaction conditions and chiral auxiliaries.

- Reducing Agent Sensitivity : Phosphine oxides may decompose during reduction, necessitating mild conditions (e.g., LiAlH₄ at low temperatures).

- Scalability : Grignard reactions are often challenging to scale due to the need for anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine can undergo various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Typical reagents include alkyl halides and acyl chlorides under mild conditions.

Major Products:

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The products depend on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are studied for their catalytic properties in various organic transformations .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the synthesis of fine chemicals and pharmaceuticals, leveraging its reactivity and ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal, thereby affecting the reactivity and selectivity of the metal in catalytic processes .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Observations :

- Hydrogen Bonding : The phosphonamidate derivative forms intermolecular hydrogen bonds, a feature absent in the phosphane due to the lack of NH/O groups .

- Stereochemical Complexity : The rel-isomer () demonstrates how stereochemical variations at the cyclohexyl or P center can alter reactivity and ligand properties .

Challenges and Limitations

- Stereochemical Analysis : Enantiomorph-polarity estimation (e.g., via Flack parameter) is essential for resolving chiral structures but can yield false indications in near-centrosymmetric systems .

- Synthetic Complexity : The multi-step synthesis and purification (e.g., TLC) of cyclohexylphosphanes limit scalability compared to simpler phosphonates .

Biological Activity

(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane, also known as DPO-1, is a diphenylphosphine oxide compound that has garnered attention for its biological activities, particularly in the context of cardiac electrophysiology. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C₁₈H₂₃P

- Molecular Weight : 340.44 g/mol

- CAS Number : Not specified but related to DPO-1.

The primary biological activity of (2-Isopropyl-5-methylcyclohexyl)diphenylphosphane involves its role as a blocker of potassium channels , specifically the K_V1.5 channel and I_Kur current. These channels are crucial for cardiac action potentials and rhythm regulation. The compound's interaction with these channels can lead to alterations in cardiac electrophysiology, which may have implications for treating conditions like atrial fibrillation (AF) .

Cardiac Electrophysiological Effects

Research indicates that (2-Isopropyl-5-methylcyclohexyl)diphenylphosphane exhibits significant antiarrhythmic properties. In vivo studies have demonstrated that it effectively blocks K_V1.5 channels, which are integral to the repolarization phase of cardiac action potentials. This blockade can help stabilize heart rhythms and potentially treat arrhythmias associated with AF .

Case Studies

- In Vivo Studies : A study published in the Journal of Pharmacology and Experimental Therapeutics reported on the antiarrhythmic effects of DPO-1 in canine models. The results indicated a marked reduction in arrhythmic events following administration of the compound, suggesting its potential utility in clinical settings .

- Electrophysiological Modeling : Another study utilized mathematical modeling to simulate the effects of K_V1.5 blockade on canine atrial action potentials. The model predicted that inhibition of this channel by DPO-1 could lead to significant changes in atrial refractoriness and conduction velocity, further supporting its therapeutic potential in AF management .

Table 1: Summary of Biological Effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2-Isopropyl-5-methylcyclohexyl)diphenylphosphane, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphination reactions. For example, reacting a cyclohexylmethyl halide precursor with diphenylphosphine under inert conditions. Key steps include rigorous purification via column chromatography and recrystallization. Structural validation requires NMR to confirm phosphorus environment (δ ~20–30 ppm for tertiary phosphanes) and / NMR for substituent analysis. Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for unambiguous confirmation of stereochemistry and bond geometry.

Q. How is (2-Isopropyl-5-methylcyclohexyl)diphenylphosphane utilized in asymmetric catalysis, and what analytical methods assess its enantiomeric purity?

- Methodological Answer : As a chiral phosphane ligand, it facilitates asymmetric hydrogenation or cross-coupling reactions. Enantiomeric excess (ee) is determined via chiral HPLC or by forming diastereomeric derivatives (e.g., with Mosher’s acid). SC-XRD with Flack parameter analysis (η) or the x parameter resolves absolute configuration. Polarimetry or circular dichroism (CD) may supplement these methods.

Advanced Research Questions

Q. How can pseudosymmetry or twinning in crystallographic data for (2-Isopropyl-5-methylcyclohexyl)diphenylphosphane complexes be resolved during refinement?

- Methodological Answer : Pseudosymmetry and twinning complicate refinement. SHELXL offers twin refinement options (e.g., BASF parameter) to model twinned domains. For centrosymmetric ambiguities in chiral compounds, Flack’s η parameter may yield false positives; instead, the x parameter , which accounts for incoherent scattering from twin components, provides more reliable enantiomorph-polarity estimates. High-resolution data (d-spacing < 1.0 Å) and careful examination of residual electron density maps are essential.

Q. What strategies mitigate contradictions between spectroscopic and crystallographic data for sterically hindered derivatives of this phosphane?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution). Variable-temperature NMR can reveal restricted rotation or equilibria. SC-XRD provides static solid-state structures, while DFT calculations (e.g., Gaussian or ORCA) model solution-phase conformers. Cross-validation using NMR chemical shift predictions (via GIAO method) and Hirshfeld surface analysis reconciles data inconsistencies.

Q. How does the steric bulk of the cyclohexyl substituent influence coordination geometry in transition-metal complexes?

- Methodological Answer : The isopropyl and methyl groups create a cone angle >160°, favoring distorted trigonal bipyramidal or square-planar geometries. Ligand field effects are probed via UV-Vis (d-d transitions) and X-ray absorption spectroscopy (EXAFS). Comparative studies with less bulky analogs (e.g., triphenylphosphane) using SC-XRD and bond valence sum analysis quantify steric contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.